Pentamustine

Descripción general

Descripción

Métodos De Preparación

La síntesis de la pentamustina implica múltiples pasos, comenzando con la conversión de 2,4-dinitroanilina a un compuesto que puede procesarse posteriormente en clorhidrato de pentamustina . El proceso está diseñado para ser simple, conveniente, económico e industrialmente viable . La preparación comercial actual de clorhidrato de pentamustina implica al menos nueve pasos sintéticos, que incluyen el uso de varios reactivos peligrosos, como el cloruro de tionilo .

Análisis De Reacciones Químicas

La pentamustina experimenta varias reacciones químicas, que incluyen:

Oxidación y reducción: Estas reacciones implican la ganancia o pérdida de electrones, respectivamente.

Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro.

Reactivos y condiciones comunes: La síntesis de pentamustina a menudo involucra reactivos como el cloruro de tionilo y condiciones como temperaturas y presiones controladas.

Productos principales: El producto principal de estas reacciones es el clorhidrato de pentamustina, que se utiliza en tratamientos médicos.

Aplicaciones Científicas De Investigación

Treatment of Hematological Malignancies

Pentamustine has shown effectiveness in treating:

- Chronic Lymphocytic Leukemia (CLL) : It is often used as a treatment option for patients who are refractory to other therapies.

- Non-Hodgkin Lymphoma (NHL) : Particularly in cases where patients have relapsed or are refractory to rituximab-based therapies.

Table 1: Efficacy of this compound in Hematological Malignancies

| Condition | Overall Response Rate (%) | Median Duration of Response (Months) | Notable Side Effects |

|---|---|---|---|

| Chronic Lymphocytic Leukemia | 75% | 9.2 | Neutropenia, nausea |

| Non-Hodgkin Lymphoma | 74.3% | 5.6 | Fatigue, infection |

Combination Therapies

Recent studies have explored the use of this compound in combination with other agents to enhance therapeutic outcomes. For instance, combining this compound with rituximab has been shown to improve response rates in patients with refractory B-cell malignancies .

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetic profile of this compound is crucial for optimizing its use:

- Absorption : Administered intravenously, it demonstrates rapid distribution.

- Elimination Half-Life : The effective half-life is approximately 40 minutes, with active metabolites persisting longer.

- Drug Interactions : Caution is advised when used with other myelosuppressive agents due to increased risk of hematologic toxicities .

Case Study: Efficacy in Rituximab-Refractory Patients

A multicenter study involving 100 patients with rituximab-refractory indolent B-cell lymphoma reported an overall response rate of 75%, with a median duration of response of 9.2 months . The study highlighted the potential of this compound as a salvage therapy.

Long-Term Safety Analysis

Long-term safety data indicate that while this compound is generally well-tolerated, it can lead to significant hematologic adverse events such as neutropenia (61%) and thrombocytopenia (25%). Monitoring and management strategies are essential for mitigating these risks .

Mecanismo De Acción

La pentamustina es un derivado bifuncional de la mecloretamina capaz de formar grupos alquilo electrofílicos que se unen covalentemente a otras moléculas . A través de esta función como agente alquilante, la pentamustina causa entrecruzamientos intra e intercatenarios entre las bases del ADN, lo que resulta en la muerte celular . Es activo contra células tanto activas como quiescentes .

Comparación Con Compuestos Similares

La pentamustina es única debido a su estructura, que combina características de agentes alquilantes y análogos de purinas . Los compuestos similares incluyen:

Ciclofosfamida: Otro agente alquilante utilizado en la quimioterapia.

Clorambucil: Un agente alquilante de mostaza nitrogenada utilizado en el tratamiento de la leucemia linfocítica crónica.

Melfalán: Un agente alquilante utilizado en el tratamiento del mieloma múltiple.

La estructura y el mecanismo de acción distintos de la pentamustina la convierten en un compuesto valioso en el tratamiento de varios cánceres y en la investigación científica.

Actividad Biológica

Pentamustine is a synthetic alkylating agent that has garnered attention in oncological research for its unique biological activity against various cancers. This article explores the compound's mechanism of action, efficacy, and clinical applications, supported by data tables and case studies.

This compound functions primarily through the following mechanisms:

- DNA Cross-linking : By forming covalent bonds with DNA, this compound disrupts the cell cycle, particularly affecting rapidly dividing cancer cells. This cross-linking leads to apoptosis (programmed cell death) and is particularly effective in both actively dividing and quiescent cells.

- Metabolite Formation : The compound undergoes hydrolysis to produce metabolites that may exhibit varying degrees of cytotoxicity, contributing to its overall anticancer activity.

Efficacy Against Cancer Types

This compound has shown efficacy in various cancer types, including:

- Chronic Lymphocytic Leukemia (CLL) : Studies indicate that this compound is effective in CLL, with its efficacy potentially influenced by specific biomarkers such as CD69 expression .

- Non-Hodgkin Lymphoma : Clinical trials have demonstrated its utility in treating non-Hodgkin lymphoma, often in combination with other agents like rituximab .

Comparative Analysis with Other Alkylating Agents

The following table summarizes this compound's structural and functional characteristics compared to other alkylating agents:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Synthetic nitrogen mustard | Exhibits both alkylating and potential antimetabolic action |

| Bendamustine | Bifunctional mechlorethamine derivative | Combines properties of an alkylator and purine analogue |

| Chlorambucil | Nitrogen mustard derivative | Primarily acts as an alkylating agent |

| Carmustine | Cyclic structure | Effective across the blood-brain barrier |

| Ifosfamide | Different side-chain | Used for solid tumors with unique metabolic pathways |

Case Studies and Clinical Trials

Case Study 1: Efficacy in CLL

A study investigated the role of CD69 as a predictive biomarker for response to this compound in CLL patients. Results indicated that higher CD69 expression correlated with better treatment outcomes .

Clinical Trial Example

In a randomized phase III trial involving patients with relapsed multiple myeloma, this compound was compared with standard therapies. The results showed significant progression-free survival benefits when combined with rituximab compared to traditional chemotherapy regimens .

Research Findings

Recent research highlights the following findings regarding this compound:

- Cellular Response : In vitro studies reveal that this compound maintains activity against cells with dysfunctional apoptotic pathways, showcasing its robustness as an anticancer agent .

- Combination Therapies : The combination of this compound with other agents such as rituximab has been shown to enhance therapeutic efficacy, particularly in older populations suffering from hematologic malignancies .

Propiedades

Número CAS |

73105-03-0 |

|---|---|

Fórmula molecular |

C8H16ClN3O2 |

Peso molecular |

221.68 g/mol |

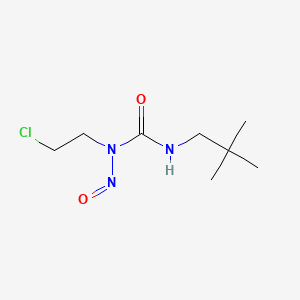

Nombre IUPAC |

1-(2-chloroethyl)-3-(2,2-dimethylpropyl)-1-nitrosourea |

InChI |

InChI=1S/C8H16ClN3O2/c1-8(2,3)6-10-7(13)12(11-14)5-4-9/h4-6H2,1-3H3,(H,10,13) |

Clave InChI |

UOAFGUOASVSLPK-UHFFFAOYSA-N |

SMILES |

CC(C)(C)CNC(=O)N(CCCl)N=O |

SMILES canónico |

CC(C)(C)CNC(=O)N(CCCl)N=O |

Key on ui other cas no. |

73105-03-0 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.